Hexanal

Description

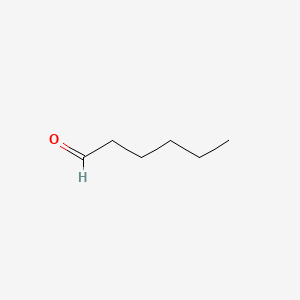

Hexanal is a saturated fatty aldehyde that is hexane in which one of the terminal methyl group has been mono-oxygenated to form the corresponding aldehyde. It has a role as a human urinary metabolite. It is a saturated fatty aldehyde, a n-alkanal and a medium-chain fatty aldehyde. It derives from a hydride of a hexane.

This compound is a natural product found in Vitis rotundifolia, Chaenomeles speciosa, and other organisms with data available.

N-Hexanal is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARKCYVAAOWBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Record name | HEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021604 | |

| Record name | Hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexaldehyde appears as a clear colorless liquid with a pungent odor. Flash point 90 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid; [Hawley] Clear colorless liquid with an unpleasant odor; [MSDSonline], almost colourless liquid/fatty-green, grassy odour | |

| Record name | HEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hexanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Hexanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/273/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

262 °F at 760 mmHg (USCG, 1999), 129.6 °C, 130.00 to 131.00 °C. @ 760.00 mm Hg | |

| Record name | HEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

90 °F (USCG, 1999), 25 °C (77 °F) - closed cup, 90 °F (32 °C) Open cup | |

| Record name | HEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 5.64X10+3 mg/L at 30 °C, In water, 0.6 wt% (6000 mg/L) at 20 °C, Very soluble in ethanol, ethyl ether; soluble in acetone, benzene, Miscible with alcohol, propylene glycol and most fixed oils, 5.64 mg/mL at 30 °C, very slightly soluble in water; miscible with alcohol, propylene glycol, most fixed oils | |

| Record name | HEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Hexanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/273/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.83 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8335 g/cu cm at 20 °C, Bulk density = 6.9 wt/gal at 20 °C, 0.808-0.817 | |

| Record name | HEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/273/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.45 (Air = 1) | |

| Record name | HEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

11.3 [mmHg], Vapor pressure = 10.5 mm Hg at 20 °C, 11.3 mm Hg at 25 °C | |

| Record name | Hexaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

66-25-1 | |

| Record name | HEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXANAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DC2K31JJQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-58.2 °C, Heat of Fusion at Melting Point = 1.89X10+7 J/kmol, -56 °C | |

| Record name | HEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The "Green" Scent of Defense: A Technical Guide to Hexanal in Plants

An In-depth Exploration of the Natural Sources, Biosynthesis, and Regulatory Pathways of a Key Plant Volatile

For researchers, scientists, and professionals in drug development, understanding the intricate biochemical landscape of plants is paramount. Among the myriad of compounds produced, volatile organic compounds (VOCs) play a critical role in plant defense, communication, and interaction with the environment. Hexanal (B45976), a six-carbon aldehyde, is a prominent VOC responsible for the characteristic "green" aroma of freshly cut grass and many fruits and vegetables. Beyond its sensory attributes, this compound is a key player in plant defense signaling and has garnered interest for its potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and regulatory mechanisms of this compound in the plant kingdom.

Natural Occurrence and Quantitative Distribution of this compound

This compound is a ubiquitous volatile compound found across a wide array of plant species, contributing significantly to their aroma profiles. Its concentration, however, varies dramatically depending on the plant species, tissue type, developmental stage, and environmental conditions. Wounding or mechanical damage is a primary trigger for the rapid release of this compound as part of the plant's defense response.[1]

Below is a summary of quantitative data on this compound concentrations in various plant species upon mechanical wounding, providing a comparative overview of their production capacity.

| Plant Species | Family | Common Name | This compound Concentration (ng/g Fresh Weight) |

| Capsicum annuum | Solanaceae | Bell Pepper | 10,022 ± 3659[1] |

| Vigna radiata | Fabaceae | Mung Bean | Not explicitly quantified, but a high emitter of total Green Leaf Volatiles[1] |

| Prosopis glandulosa | Fabaceae | Mesquite | High producer of total Green Leaf Volatiles (32,600 ± 3378)[1] |

| Zea mays | Poaceae | Maize | High producer of total Green Leaf Volatiles (18,337 ± 6167)[1] |

| Helianthus tuberosus | Asteraceae | Jerusalem Artichoke | 99 ± 14[1] |

| Spinacea oleracea | Amaranthaceae | Spinach | Low emitter of total Green Leaf Volatiles (913 ± 331)[1] |

| Lactuca sativa | Asteraceae | Lettuce | Low emitter of total Green Leaf Volatiles (644 ± 195)[1] |

| Tillandsia recurvata | Bromeliaceae | Small Ballmoss | Zero emissions detected[1] |

| Phalaenopsis sp. | Orchidaceae | Moth Orchid | Zero emissions detected[1] |

The Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway

This compound is synthesized in plants through the lipoxygenase (LOX) pathway, a crucial metabolic cascade involved in the production of a diverse group of fatty acid-derived signaling molecules known as oxylipins.[2] This pathway is rapidly activated in response to tissue damage.[1]

The biosynthesis of this compound from its precursor, linoleic acid, involves a two-step enzymatic process:

-

Oxygenation by 13-Lipoxygenase (13-LOX): The pathway is initiated by the enzyme 13-lipoxygenase, which catalyzes the stereo-specific oxygenation of linoleic acid (a C18:2 polyunsaturated fatty acid) at the C-13 position. This reaction forms 13-hydroperoxyoctadecadienoic acid (13-HPOD).[3]

-

Cleavage by Hydroperoxide Lyase (HPL): The unstable 13-HPOD is then cleaved by the enzyme hydroperoxide lyase (HPL). This cleavage results in the formation of the six-carbon aldehyde, this compound, and a 12-carbon oxo-acid, 12-oxo-(9Z)-dodecenoic acid.[4]

Regulation of this compound Biosynthesis: A Symphony of Signaling Cascades

The production of this compound is tightly regulated and is primarily induced by biotic and abiotic stresses, with mechanical wounding being the most potent trigger. The signaling cascade that leads to the activation of the LOX pathway is complex and involves a rapid interplay of intracellular messengers.[5]

Upon tissue damage, a series of events are initiated:

-

Calcium Influx: Wounding causes membrane depolarization, leading to a rapid influx of extracellular calcium ions (Ca²⁺) into the cytosol. This creates a transient calcium signature that acts as a primary signal.[6]

-

MAPK Cascade Activation: The increase in cytosolic Ca²⁺ activates calcium-dependent protein kinases (CDPKs) and other signaling components, which in turn can activate a Mitogen-Activated Protein Kinase (MAPK) cascade.[7] This phosphorylation cascade serves to amplify the initial wound signal.[8]

-

Jasmonate Pathway Activation: The MAPK cascade, along with other signals, leads to the activation of phospholipases, which release linolenic acid from chloroplast membranes. This initiates the biosynthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[9]

-

Gene Expression: JA-Ile binds to its receptor, COI1, leading to the degradation of JAZ repressor proteins. This de-repression allows for the transcription of jasmonate-responsive genes, including those encoding for LOX and HPL, thereby upregulating the biosynthesis of this compound and other green leaf volatiles.[10][11]

Experimental Protocols for this compound Analysis

The analysis of volatile compounds like this compound from plant tissues requires sensitive and robust analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for the extraction, separation, and identification of this compound.[1][12]

Key Experiment: Quantitative Analysis of this compound using HS-SPME-GC-MS

Objective: To extract, identify, and quantify this compound from a plant tissue sample.

Methodology:

-

Sample Preparation:

-

Excise a known weight (e.g., 100 mg) of fresh plant tissue (e.g., leaf, fruit).

-

Immediately place the tissue into a pre-weighed 20 mL glass headspace vial.

-

To simulate wounding and maximize this compound release, the tissue can be mechanically damaged inside the vial using a sterile glass rod.

-

Add a known amount of an internal standard (e.g., d12-hexanal) to the vial for accurate quantification.[13]

-

Seal the vial immediately with a PTFE/silicone septum cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C) to facilitate the release of volatiles into the headspace.[14]

-

Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[1][15] The fiber coating is chosen based on its affinity for a broad range of volatile compounds, including aldehydes.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

After the extraction period, retract the SPME fiber and immediately insert it into the heated injection port (e.g., 250°C) of the GC-MS system.[15]

-

The adsorbed volatiles are thermally desorbed from the fiber and transferred onto the GC column (e.g., a non-polar column like DB-5ms).

-

The GC oven temperature is programmed to separate the individual compounds based on their boiling points and interactions with the column's stationary phase. A typical program might start at 40°C and ramp up to 250°C.[12]

-

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparing it to a spectral library (e.g., NIST).

-

For quantification, the peak area of this compound is compared to the peak area of the internal standard. A calibration curve prepared with known concentrations of this compound is used to determine the absolute concentration in the sample.[5]

-

Conclusion

This compound is a significant C6 aldehyde in the plant kingdom, contributing to the characteristic "green" aroma and playing a vital role in plant defense mechanisms. Its biosynthesis via the lipoxygenase pathway is rapidly induced by wounding and is intricately regulated by a complex signaling network involving calcium ions, MAPK cascades, and the jasmonate pathway. The quantitative analysis of this compound provides valuable insights into a plant's defense capacity and stress response. The methodologies outlined in this guide offer a robust framework for researchers to investigate the multifaceted roles of this compound in plant biology, with potential implications for crop improvement, pest management, and the development of novel therapeutic agents.

References

- 1. Development of a HS-SPME-GC/MS protocol assisted by chemometric tools to study herbivore-induced volatiles in Myrcia splendens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. antec.de [antec.de]

- 6. Calcium signaling and biotic defense responses in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cross-talk of calcium-dependent protein kinase and MAP kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK cascades in plant defense signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Jasmonic Acid Signaling Pathway in Plants [mdpi.com]

- 10. Activation of the Jasmonic Acid Pathway by Depletion of the Hydroperoxide Lyase OsHPL3 Reveals Crosstalk between the HPL and AOS Branches of the Oxylipin Pathway in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products | MDPI [mdpi.com]

- 12. Determination of this compound as an oxidative marker in vegetable oils using an automated dynamic headspace sampler coupled to a gas chromatograph/mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ecommons.cornell.edu [ecommons.cornell.edu]

- 14. Development of a solid-phase microextraction method for determination of this compound in mayonnaise-type soy dressing [redalyc.org]

- 15. Optimized Method to Analyze Rose Plant Volatile Organic Compounds by HS-SPME-GC-FID/MSD [scirp.org]

Olfactory Perception and Sensory Characteristics of Hexanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanal (B45976), a saturated aliphatic aldehyde (C6H12O), is a volatile organic compound of significant interest across various scientific disciplines, including food science, neuroscience, and environmental health. Its distinct sensory properties, primarily its characteristic "green" and "grassy" aroma, make it a key component in the flavor and fragrance industry. Beyond its aromatic profile, this compound also elicits taste and trigeminal sensations, contributing to the overall flavor perception of numerous foods and beverages. This technical guide provides an in-depth exploration of the olfactory perception and sensory characteristics of this compound, detailing the underlying physiological mechanisms and the experimental methodologies used for its assessment.

Olfactory Perception of this compound

The human olfactory system perceives this compound through a complex interplay of molecular interactions within the nasal cavity, leading to the characteristic sensory experience.

Odor Profile

The odor profile of this compound is highly dependent on its concentration. At low concentrations, it is often described as having a pleasant, fresh, grassy, and slightly fruity aroma, reminiscent of freshly cut grass or green apples. However, at higher concentrations, its scent can become more pungent, fatty, and even rancid. This concentration-dependent perception highlights the complexity of olfactory processing.

Odor Detection Thresholds

The odor detection threshold is the lowest concentration of a substance that can be detected by the human sense of smell. The threshold for this compound varies depending on the medium (air, water, or a specific food matrix) and the methodology used for its determination.

Table 1: Odor Detection Thresholds of this compound

| Medium | Threshold Concentration | Method | Reference(s) |

| Air | 97 ppb (median) | Olfactometer | [1] |

| Air | 25 ppb | Method of constant stimuli | [2] |

| Water | 4.5 ppb | - | [3] |

| Water | 3.9 µg/L | Flavor Profile Analysis (FPA) | [4] |

| Meat | 5.87 ppm | Triangle Test | [5] |

Specific Anosmia

Specific anosmia, the inability to perceive a specific odorant despite an otherwise normal sense of smell, is a known phenomenon. While the prevalence of specific anosmia to various compounds is increasingly recognized, specific research focusing exclusively on this compound is limited. However, given the genetic variability of olfactory receptors within the human population, it is plausible that some individuals may exhibit a reduced sensitivity or complete inability to smell this compound. General studies on specific anosmia suggest that it is a common and non-pathological phenomenon.[6][7][8]

Sensory Characteristics of this compound

Beyond its distinct odor, this compound contributes to the overall sensory experience through its taste and trigeminal effects.

Taste Profile

When dissolved in a liquid matrix, this compound can impart a taste that is often described as fruity, green, and slightly fatty. Its contribution to taste is particularly relevant in the context of food products where it is naturally present or added as a flavorant. Quantitative data on the taste detection threshold of this compound is less abundant than for its odor threshold.

Trigeminal Effects

The trigeminal nerve, responsible for sensations of touch, temperature, and pain in the face, can be stimulated by certain volatile compounds, leading to sensations such as irritation, pungency, or cooling. This compound is known to elicit trigeminal responses, particularly at higher concentrations. This can be perceived as a pungent or irritating sensation in the nose and eyes.

Table 2: Trigeminal Irritation Thresholds of this compound

| Sensation | Threshold Concentration | Method | Reference(s) |

| Sensory Irritation (nasal) | 281 ppb | Method of constant stimuli | [2] |

| Lateralization Threshold (nasal) | 390 ppb (median) | Olfactometer | [1] |

| Mild Irritation (eyes and nose) | 10 ppm (after 2 hours exposure) | Human exposure study | [9] |

Cellular and Molecular Mechanisms of Perception

The perception of this compound begins with the interaction of this compound molecules with specific olfactory receptors in the nasal epithelium, initiating a signal transduction cascade that results in a neural signal being sent to the brain.

Olfactory Receptors

The detection of this compound is mediated by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. While a comprehensive mapping of all human ORs responsive to this compound is not yet complete, studies in various organisms have identified specific receptors that are activated by this aldehyde. For instance, in insects, both the Odorant Receptor (OR) and Ionotropic Receptor (IR) pathways have been shown to be involved in the detection of this compound.[10][11] In humans, with approximately 400 different types of functional ORs, it is likely that a combination of several ORs is activated by this compound, contributing to its unique odor percept.[12]

Signal Transduction Pathway

The binding of this compound to an olfactory receptor initiates a well-characterized signal transduction cascade. This pathway is crucial for converting the chemical signal of the odorant into an electrical signal that can be interpreted by the brain.

Caption: Olfactory signal transduction pathway for this compound.

The binding of a this compound molecule to its specific olfactory receptor (OR) causes a conformational change in the receptor, which in turn activates a G-protein (specifically, the Gαolf subunit).[13] The activated Gαolf then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the cell. This influx of positive ions causes a depolarization of the neuron's membrane. The initial depolarization is further amplified by the opening of Ca²⁺-activated chloride (Cl⁻) channels, which leads to an efflux of Cl⁻ ions. The resulting depolarization, if it reaches the threshold, generates an action potential that travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed.

Experimental Protocols

A variety of established experimental protocols are employed to investigate the sensory characteristics and perception of this compound.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful analytical technique that combines gas chromatography for the separation of volatile compounds with human sensory assessment for the detection of odor-active compounds.

Methodology:

-

Sample Preparation: A sample containing this compound (e.g., a food extract, environmental air sample) is prepared. For liquid samples, headspace extraction techniques like solid-phase microextraction (SPME) or dynamic headspace sampling are commonly used to collect the volatile compounds.[14]

-

Gas Chromatographic Separation: The extracted volatile compounds are injected into a gas chromatograph. The GC column separates the compounds based on their volatility and interaction with the stationary phase. A common column used for this purpose is a non-polar or mid-polar capillary column (e.g., HP-5MS).[15] The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds.

-

Olfactometric Detection: The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and a sniffing port. A trained sensory panelist or a group of panelists sniffs the effluent at the sniffing port and records the time, duration, and description of any perceived odors.

-

Data Analysis: The data from the chemical detector and the olfactometry are combined to identify the specific compounds responsible for the perceived odors. Various GC-O techniques can be employed, including detection frequency methods, dilution to threshold methods (e.g., Aroma Extract Dilution Analysis - AEDA), and direct intensity methods.[16]

References

- 1. Measures of odor and lateralization thresholds of acrolein, crotonaldehyde, and this compound using a novel vapor delivery technique | PLOS One [journals.plos.org]

- 2. Intensity of odor and sensory irritation as a function of this compound concentration and interpresentation intervals: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkanals [leffingwell.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. Olfactory dysfunction revisited: a reappraisal of work-related olfactory dysfunction caused by chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anosmia—A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute effects of exposure to this compound vapors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]

- 11. researchgate.net [researchgate.net]

- 12. Human olfactory receptor responses to odorants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactome | Olfactory Signaling Pathway [reactome.org]

- 14. antec.de [antec.de]

- 15. aidic.it [aidic.it]

- 16. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Hexanal as a Volatile Organic Compound in Environmental Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanal (B45976), a saturated aldehyde with the chemical formula C6H12O, is a significant volatile organic compound (VOC) present in both indoor and outdoor environments.[1] Its presence in the atmosphere is attributed to a variety of natural and anthropogenic sources. As a reactive VOC, this compound plays a role in atmospheric chemistry, contributing to the formation of secondary organic aerosols (SOAs) and influencing tropospheric ozone levels.[2] This technical guide provides a comprehensive overview of this compound in environmental studies, detailing its sources, atmospheric fate, environmental concentrations, and ecological and health impacts. The guide also includes detailed experimental protocols for the analysis of this compound and visual representations of its key chemical pathways.

Sources of this compound

This compound is emitted into the environment from a wide range of sources, which can be broadly categorized as biogenic, anthropogenic, and those resulting from chemical degradation processes.

Biogenic Sources

Plants are a primary natural source of this compound, which is often referred to as a "green leaf volatile" (GLV). It is released when plants are damaged, for instance, by herbivores or mechanical stress.[3] The emission is a rapid bioprocess, with this compound being detectable within minutes of wounding.[3]

Anthropogenic Sources

Industrial processes and consumer products are significant anthropogenic sources of this compound. It is used in the food industry as a flavoring agent and can be found in a variety of building materials, furniture, and paints, from which it can be emitted into the indoor environment.[4][5] Incomplete combustion of fossil fuels and biomass burning also contribute to atmospheric this compound concentrations.[2]

Lipid Peroxidation

This compound is a well-known secondary product of the oxidation of polyunsaturated fatty acids, particularly omega-6 fatty acids like linoleic and linolenic acid.[6][7] This process, known as lipid peroxidation, can occur in biological systems, food products, and other organic materials, leading to the release of this compound.[6]

Atmospheric Chemistry and Fate

Once released into the atmosphere, this compound participates in a series of chemical reactions that determine its environmental fate and impact. The primary degradation pathways for this compound in the troposphere are photolysis and reaction with atmospheric oxidants.

The atmospheric lifetime of this compound is relatively short, on the order of hours, due to its reactivity.[2] Its degradation contributes to the formation of secondary pollutants, including ozone and secondary organic aerosols (SOAs), which have implications for air quality and climate.

Quantitative Data on Atmospheric Reactions

The following table summarizes the key reaction rate constants for the gas-phase reactions of this compound with major atmospheric oxidants.

| Atmospheric Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| Hydroxyl Radical (OH) | 3.17 x 10⁻¹¹ | [8] |

| Nitrate Radical (NO₃) | 1.49 x 10⁻¹⁴ | [8] |

| Ozone (O₃) | 1.52 x 10⁻¹⁸ | [9] |

Environmental Concentrations

This compound is ubiquitously present in both indoor and outdoor air, with concentrations varying significantly depending on the proximity to sources and environmental conditions.

Indoor Concentrations

Indoor concentrations of this compound are often higher than outdoor levels due to the presence of various indoor sources such as building materials, furniture, and consumer products.[4] Poor ventilation can lead to the accumulation of this compound indoors.

Outdoor Concentrations

Outdoor concentrations of this compound are influenced by both natural and anthropogenic emissions. Urban areas typically exhibit higher concentrations due to greater industrial activity and traffic density compared to rural areas.[10] However, rural and forested areas can also have significant this compound levels due to biogenic emissions from vegetation.

Quantitative Data on Environmental Concentrations

The following table provides a summary of reported this compound concentrations in various environments.

| Environment | Concentration Range (µg/m³) | Reference(s) |

| Indoor Air (New Houses) | 56 - 65 (emission rate in µg m⁻² h⁻¹) | [4] |

| Urban Air (Dickson, TN, USA) | Afternoon maxima of ~0.3 ppb (~1.2 µg/m³) | [11] |

| Rural Air | Generally lower than urban areas, but can be influenced by biogenic emissions. | [10][12] |

Ecological and Health Impacts

The presence of this compound in the environment has implications for both ecosystems and human health.

Ecological Impacts

This compound exhibits toxicity to aquatic life. The following table summarizes the acute toxicity data for this compound on various aquatic organisms.

| Species | Endpoint | Value (mg/L) | Exposure Time (hours) |

| Fish (Pimephales promelas) | LC50 | 14 | 96 |

| Aquatic Invertebrates (Daphnia) | EC50 | 7.16 | 48 |

| Algae | ErC50 | 22.6 | 72 |

Health Impacts

Exposure to this compound can cause sensory irritation, particularly to the eyes and respiratory tract. Studies have shown that exposure to certain concentrations of this compound can lead to discomfort. While generally considered to have low systemic toxicity, its role as an indoor air pollutant warrants consideration for its potential long-term health effects.

Experimental Protocols

Accurate measurement of this compound in environmental matrices is crucial for understanding its sources, fate, and impact. The following sections provide detailed methodologies for the analysis of this compound in air and water samples.

Analysis of this compound in Air Samples by GC-MS

Objective: To quantify the concentration of this compound in ambient or indoor air.

Methodology: This method involves active sampling of air onto a sorbent tube, followed by thermal desorption and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Sorbent tubes (e.g., Tenax® TA or equivalent)

-

Personal or area air sampling pump

-

Thermal desorber coupled to a GC-MS system

-

This compound standard solution

-

Methanol (HPLC grade)

Procedure:

-

Sampling:

-

Connect a conditioned sorbent tube to the sampling pump.

-

Calibrate the pump to a known flow rate (typically 50-200 mL/min).

-

Sample a known volume of air (e.g., 10-100 L) by drawing it through the sorbent tube.

-

After sampling, cap the sorbent tube securely and store it at 4°C until analysis.

-

-

Analysis:

-

Place the sorbent tube in the thermal desorber.

-

Heat the tube to desorb the trapped volatile compounds, which are then transferred to the GC column.

-

Use a suitable GC column (e.g., DB-5ms) and temperature program to separate the analytes.

-

The mass spectrometer is used for detection and quantification of this compound based on its characteristic mass spectrum and retention time.

-

-

Quantification:

-

Prepare a calibration curve by analyzing standard solutions of this compound of known concentrations.

-

The concentration of this compound in the air sample is calculated based on the calibration curve and the volume of air sampled.

-

Analysis of this compound in Water Samples by Headspace GC-FID

Objective: To determine the concentration of this compound in water samples.

Methodology: This method utilizes static headspace sampling followed by Gas Chromatography with Flame Ionization Detection (GC-FID).[1][13]

Materials:

-

Headspace vials (20 mL) with crimp caps (B75204) and septa

-

Headspace autosampler

-

Gas chromatograph with FID

-

This compound standard solution

-

Internal standard solution (e.g., 4-heptanone)

-

Ultrapure water

Procedure:

-

Sample Preparation:

-

Pipette a known volume of the water sample (e.g., 5 mL) into a headspace vial.

-

Add a known amount of the internal standard solution.

-

Immediately seal the vial with a crimp cap.

-

-

Analysis:

-

Place the vial in the headspace autosampler and incubate at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow the volatiles to partition into the headspace.

-

A sample of the headspace gas is automatically injected into the GC-FID.

-

Use an appropriate GC column and temperature program to separate this compound from other volatile compounds.

-

-

Quantification:

-

Prepare a calibration curve by analyzing a series of standards containing known concentrations of this compound and the internal standard in ultrapure water.

-

The concentration of this compound in the water sample is determined by comparing the peak area ratio of this compound to the internal standard with the calibration curve.[13]

-

Visualizing Key Pathways

Formation of this compound from Linoleic Acid Peroxidation

The following diagram illustrates the enzymatic pathway for the formation of this compound from linoleic acid, a common omega-6 fatty acid.[7]

Caption: Enzymatic formation of this compound from linoleic acid.

Atmospheric Degradation Pathways of this compound

This diagram shows the primary atmospheric degradation pathways for this compound, initiated by reaction with the hydroxyl radical (OH).

Caption: Atmospheric degradation of this compound initiated by OH radical.

References

- 1. medallionlabs.com [medallionlabs.com]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. Formation Mechanism of this compound and (E)-2-Hexenal during Soybean [ Glycine max (L.) Merr] Processing Based on the Subcellular and Molecular Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eta-publications.lbl.gov [eta-publications.lbl.gov]

- 5. Influence of humidity on the initial emittable concentration of formaldehyde and hexaldehyde in building materials: experimental observation and correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation of Secondary and Tertiary Volatile Compounds Resulting from the Lipid Oxidation of Rapeseed Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Atmospheric chemistry of nonanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. scielo.br [scielo.br]

Toxicological Profile and Safety Data of Hexanal for Laboratory Use: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and safety data for hexanal (B45976) (CAS No. 66-25-1), a six-carbon aldehyde commonly used in laboratory settings as a reagent, standard, and fragrance component. Understanding the potential hazards associated with this compound is critical for ensuring safe handling and experimental practices. This document summarizes key toxicity endpoints, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.

Executive Summary

This compound exhibits a generally low to moderate order of acute toxicity via oral and dermal routes. It is classified as a skin and eye irritant. While not considered a skin sensitizer (B1316253) in human tests, some in vitro data suggest a potential for protein binding. Genotoxicity studies have yielded mixed results in vitro, but in vivo assays have not demonstrated genotoxic activity. There is no long-term carcinogenicity data available for this compound. Repeated exposure may lead to effects on the liver and respiratory system. This guide provides detailed toxicological data and experimental context to inform risk assessments and the implementation of appropriate safety protocols in the laboratory.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for this compound, compiled from various studies and regulatory assessments.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | 4890 mg/kg bw | Minimally Toxic | [1] |

| LD50 | Mouse | Oral | 8292 mg/kg bw | Minimally Toxic | [2] |

| LD50 | Rabbit | Dermal | > 8100 mg/kg bw | Low Acute Dermal Toxicity | [1] |

| LC50 | Rat | Inhalation | > 5.07 mg/L (4 hours) | Not Classified | [3] |

| LCLo | Rat | Inhalation | 2000 ppm (4 hours) | - | [4] |

Table 2: Irritation and Sensitization

| Endpoint | Species/Test System | Result | Classification | Reference |

| Skin Irritation | Rabbit | Mild to moderate irritant | Irritant | [2] |

| Eye Irritation | Rabbit | Mild to serious eye irritant | Irritant | [2] |

| Skin Sensitization | Human (Maximization Test) | No evidence of sensitization | Not a sensitizer | |

| Skin Sensitization | In vitro (DPRA) | Positive result | Potential for protein binding |

Table 3: Repeated Dose Toxicity

| Endpoint | Species | Route | Duration | NOAEL | LOAEL | Reference |

| Repeated Dose Toxicity | Rat | Oral (gavage) | 42-57 days (OECD 422) | 1000 mg/kg bw/day | > 1000 mg/kg bw/day | [1][5] |

| Subacute Inhalation Toxicity | Rat | Inhalation | 4 weeks | - | - | [6] |

Table 4: Genotoxicity

| Test System | Guideline | Result | Conclusion | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | OECD 471 | Negative | Not mutagenic in bacteria | |

| In vitro Mammalian Cell Gene Mutation Test (HPRT) | OECD 476 | Positive | Mutagenic in mammalian cells in vitro | |

| In vivo Mammalian Alkaline Comet Assay | OECD 489 | Negative | Not genotoxic in vivo |

Table 5: Reproductive and Developmental Toxicity

| Endpoint | Species | Route | NOAEL | Conclusion | Reference |

| Reproductive Toxicity | Rat | Oral (gavage) | 1000 mg/kg bw/day | No adverse effects on reproduction observed | [5] |

Experimental Protocols

This section outlines the methodologies for key toxicological experiments cited in this guide, based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

The acute oral toxicity of this compound is determined using the Fixed Dose Procedure. This method aims to identify a dose that causes evident toxicity without mortality.

-

Test Animals: Typically, young adult female rats are used.

-

Procedure: A sighting study is first conducted to determine the appropriate starting dose. Subsequently, the main study involves dosing animals at one of a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg). The test substance is administered as a single oral gavage.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. A full necropsy is performed at the end of the study.

-

Endpoint: The test allows for the classification of the substance according to the Globally Harmonised System (GHS) for acute oral toxicity.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of this compound to cause skin irritation or corrosion.

-

Test Animals: Albino rabbits are the preferred species.

-

Procedure: A small area of the animal's skin is clipped free of fur. A 0.5 mL aliquot of the test substance is applied to the skin under a gauze patch for a 4-hour exposure period.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

-

Endpoint: The substance is classified as an irritant based on the mean scores for erythema and edema.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This study assesses the potential for this compound to cause eye irritation or damage.

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A single 0.1 mL dose of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observations: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.

-

Endpoint: The substance is classified based on the severity and reversibility of the observed ocular lesions.

Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[7]

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.

-

Procedure: The bacterial strains are exposed to various concentrations of this compound, both with and without an external metabolic activation system (S9 mix from rat liver).

-

Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.

Inhalation Toxicity (OECD Guideline 403)

This guideline is used to assess the health hazards of short-term exposure to a substance via inhalation.

-

Test Animals: Rats are the preferred species.

-

Procedure: Animals are exposed to the test substance as a vapor or aerosol for a defined period, typically 4 hours. The study can be conducted as a limit test at a high concentration or with multiple concentration groups to determine an LC50.

-

Observations: Animals are monitored for mortality, clinical signs, and body weight changes for up to 14 days post-exposure. A gross necropsy is performed on all animals.

-

Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test animals.

Signaling Pathways and Mechanisms of Toxicity

While the precise molecular mechanisms of this compound toxicity are not fully elucidated, available evidence from toxicogenomic and related studies suggests the involvement of several key signaling pathways.

Oxidative Stress and Inflammatory Response

Aldehydes, including this compound, are known to induce oxidative stress by depleting intracellular glutathione (B108866) and generating reactive oxygen species (ROS). This can lead to cellular damage and trigger inflammatory responses.

MAPK/JNK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, particularly the c-Jun N-terminal kinase (JNK) pathway, are activated in response to various cellular stresses, including oxidative stress.[1][8] Activation of the JNK pathway can lead to a variety of cellular outcomes, including apoptosis (programmed cell death).[9] Studies on related aldehydes suggest that this compound may also modulate this pathway.

Epigenetic Modifications

Recent research indicates that this compound inhalation can lead to epigenetic modifications, specifically DNA methylation changes in lung tissue.[10] These alterations can affect gene expression related to various biological processes, including neuroactive ligand-receptor interaction and protein kinase cascades, potentially contributing to pulmonary toxicity.

Experimental Workflow for Toxicological Assessment

A typical workflow for assessing the toxicological profile of a chemical like this compound involves a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies.

Conclusion and Recommendations for Laboratory Use

This compound presents a manageable hazard profile for laboratory use when appropriate safety precautions are taken. It is a skin and eye irritant, and direct contact should be avoided through the use of personal protective equipment, including gloves and safety glasses. Due to its moderate volatility and potential for respiratory irritation, work with this compound should be conducted in a well-ventilated area or a chemical fume hood. While in vivo studies have not shown genotoxic potential, good laboratory practices should always be followed to minimize exposure. The absence of long-term carcinogenicity data warrants a precautionary approach to limit chronic exposure. Researchers should consult the specific Safety Data Sheet (SDS) for this compound before use and adhere to all institutional and regulatory guidelines for chemical safety.

References

- 1. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute toxicity in the rat following either oral or inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. Toxicogenomic analysis of the pulmonary toxic effects of this compound in F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Regulation of ROS-Dependent JNK Pathway by 2’-Hydroxycinnamaldehyde Inducing Apoptosis in Human Promyelocytic HL-60 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA methylome signatures as epigenetic biomarkers of this compound associated with lung toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA methylome signatures as epigenetic biomarkers of this compound associated with lung toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexanal as a Signaling Molecule in Plant-Insect Interactions: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanal (B45976), a C6 volatile organic compound (VOC) belonging to the green leaf volatiles (GLVs) group, is a critical signaling molecule in the intricate communication network between plants and insects. Released upon tissue damage, this compound serves as a key indicator of herbivory, eliciting a cascade of responses in both the emitting plant and the surrounding ecosystem. For the plant, it can trigger induced defense mechanisms, priming it for further attack. For insects, it acts as a potent semiochemical, capable of attracting natural enemies of herbivores while repelling or attracting the herbivores themselves, depending on the context and concentration. This technical guide provides an in-depth analysis of this compound's function, detailing the underlying signaling pathways, summarizing quantitative data on its effects, and providing comprehensive experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in chemical ecology, pest management, and drug development seeking to understand and harness the power of this ubiquitous signaling molecule.

Introduction: The Language of Damaged Leaves

Plants, though sessile, are not passive victims in their interactions with herbivorous insects. They possess a sophisticated arsenal (B13267) of defenses, including the production and release of a diverse array of VOCs. Among the most rapidly released and ecologically significant of these are the GLVs, which are responsible for the characteristic "green" odor of freshly cut grass or damaged leaves. This compound is a primary component of this GLV blend, produced via the lipoxygenase (LOX) pathway from the oxidative cleavage of fatty acids like linolenic and linoleic acid.[1] Its presence in the environment is a reliable indicator of plant damage, providing crucial information to a variety of organisms.

This guide will explore the dual role of this compound as both a trigger for plant defense and a modulator of insect behavior. We will delve into the molecular mechanisms of its perception and the subsequent signaling cascades, present a compilation of quantitative data from various studies, and offer detailed protocols for key experimental techniques.

This compound-Induced Plant Defense Signaling

Exposure to this compound can prime or directly induce a plant's defense systems. This involves a complex signaling cascade that leads to the production of defensive compounds and the regulation of gene expression.

The WRKY46-MYC2 Signaling Cascade

Recent research in Arabidopsis thaliana has elucidated a key signaling pathway initiated by (E)-2-hexenal, a related C6 aldehyde. This pathway is likely to share components with the response to this compound. The perception of (E)-2-hexenal at the plasma membrane triggers a rapid influx of calcium ions (Ca²⁺) and a burst of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂).[2] This initial signal leads to the induced expression of the transcription factors WRKY46 and MYC2.[2][3] These two proteins form a complex that directly binds to the promoter of RBOHD (Respiratory Burst Oxidase Homolog D), a gene responsible for ROS production, thus amplifying the oxidative burst.[2][3] Furthermore, the WRKY46-MYC2 module positively regulates the expression of genes involved in the biosynthesis of flavonoids, such as naringenin, which contribute to insect resistance.[2][3]

Insect Perception and Behavioral Responses to this compound

Insects detect this compound through their olfactory system, primarily via receptors on their antennae and maxillary palps. The perception of this signal can lead to a variety of behaviors, including attraction, repellency, and modulation of feeding and oviposition.

Olfactory Signaling Pathways in Insects

The detection of aldehydes like this compound in insects is mediated by two main families of receptors: Odorant Receptors (ORs) and Ionotropic Receptors (IRs).[4][5] These receptors are located on the dendrites of olfactory sensory neurons (OSNs) housed within sensory hairs called sensilla.[6]

-

OR Pathway: This pathway involves a heterodimeric complex of a specific odorant-binding OR (e.g., OR2 in locusts for some aldehydes) and a highly conserved co-receptor, Orco.[5][7] Odorant Binding Proteins (OBPs) in the sensillar lymph are thought to solubilize and transport hydrophobic odorants like this compound to the receptors.[7] Upon binding, the OR-Orco complex forms an ion channel, leading to depolarization of the neuron and the generation of an action potential.[4]

-

IR Pathway: IRs are ligand-gated ion channels related to ionotropic glutamate (B1630785) receptors.[4] Similar to the OR pathway, a specific IR works in concert with a co-receptor (e.g., IR8a or IR25a).[5] This pathway is also involved in the detection of aldehydes.[5]

In some insects, both pathways may be involved in the detection of a single compound like this compound, suggesting a complex and potentially nuanced perception of the signal.[5][8]

References

- 1. researchgate.net [researchgate.net]

- 2. The WRKY46–MYC2 module plays a critical role in E-2-hexenal-induced anti-herbivore responses by promoting flavonoid accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The WRKY46-MYC2 module plays a critical role in E-2-hexenal-induced anti-herbivore responses by promoting flavonoid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Chemistry of Hexanal Formation from Lipid Peroxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanal (B45976), a saturated aldehyde, is a significant biomarker and contributor to the aroma profile of oxidized lipids. Its formation is a complex process initiated by the peroxidation of polyunsaturated fatty acids (PUFAs), particularly omega-6 fatty acids such as linoleic and arachidonic acid. This technical guide provides a comprehensive overview of the chemical mechanisms underlying this compound formation, detailing both non-enzymatic and enzymatic pathways. It includes structured tables of quantitative data, detailed experimental protocols for inducing and quantifying this compound, and visualizations of the key pathways and workflows to support researchers in the fields of food science, analytical chemistry, and drug development.

Introduction

Lipid peroxidation is a free radical-mediated chain reaction that leads to the oxidative degradation of lipids. This process is a major cause of quality deterioration in food products and is also implicated in various pathological conditions in biological systems due to the formation of reactive secondary products.[1] Among these products, volatile aldehydes are of particular interest due to their impact on flavor and their potential toxicity. This compound, with its characteristic "green" or "grassy" odor, is a primary volatile compound formed from the oxidation of omega-6 fatty acids.[2] Understanding the chemistry of its formation is crucial for developing strategies to control lipid oxidation and for its use as a marker of oxidative stress.

Chemical Mechanisms of this compound Formation

This compound is primarily formed from the decomposition of lipid hydroperoxides, the initial products of lipid peroxidation. The main precursors for this compound are omega-6 fatty acids, with linoleic acid being the most studied.[2] Both non-enzymatic (autoxidation) and enzymatic pathways contribute to its formation.

Non-Enzymatic Formation: Autoxidation

Autoxidation is a spontaneous, free-radical chain reaction that occurs in the presence of oxygen. The process is classically divided into three stages: initiation, propagation, and termination.

-

Initiation: The process begins with the abstraction of a hydrogen atom from a methylene (B1212753) group adjacent to a double bond in a PUFA, forming a lipid radical (L•). This can be initiated by factors such as heat, light, or the presence of metal ions.[3]

-

Propagation: The lipid radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from another PUFA molecule, propagating the chain reaction and forming a lipid hydroperoxide (LOOH) and a new lipid radical.[4]

-

Termination: The chain reaction is terminated when two radical species react to form a non-radical product.